Barium titanium oxide
Description
Discovery and Theoretical Foundations
Barium titanate was discovered during World War II, with simultaneous independent discoveries occurring in the United States, Russia, and Japan between 1941 and 1944. The research was accelerated, particularly in the U.S., due to wartime circumstances. At that time, mica was the primary material used in capacitors, but submarine warfare threatened the supply of mica from South America to the U.S.
The initial discoveries came from doping studies of TiO2 with BaO, which produced ceramics with enhanced dielectric permittivities. The mixed oxides were first created by Thurnaurer and Deaderick at the American Lava Co. as early as 1941, as documented in U.S. Patent No. 2,429,588. The exceptional properties of these materials were identified through measurements at the Erie Resistor Company, which revealed dielectric constants exceeding 1000 – ten times greater than any other ceramic known at that time, such as TiO2 (εr=110).
More detailed studies were subsequently reported by Wainer and Solomon in the United States, Ogawa and Waku in Japan, and Wul and Goldman in Russia. Interestingly, German scientists failed to identify BaTiO3 during this period, possibly due to differences in ore extraction methods for TiO2. The chloride methods used in Russia, Japan, and the U.S. led to a lower Nb content and therefore less conduction than in the sulfuric acid route method used in Germany.
A critical breakthrough came in 1945 and 1946 when von Hippel (USA) and Wul and Goldman (Russia) demonstrated ferroelectric switching in the ceramics. This discovery was profoundly significant, as it showed for the first time that ferroelectricity could exist in simple oxide materials and was not always associated with hydrogen bonding.
Prior to 1940, only two ferroelectric crystals were known: Rochelle salt (potassium sodium tartrate) and potassium dihydrogen phosphate. BaTiO3 offered superior properties, higher chemical stability, and a wider temperature range of operation compared to these earlier materials.
The first detailed description of the crystal structure of BaTiO3 in the high-temperature ferroelectric phase was proposed by Helen D. Megaw in 1945 in the United Kingdom and subsequently confirmed by Miyake and Ueda in 1946. The crystal structure of BaTiO3 consists of a perovskite structure with the titanium ion occupying an octahedrally coordinated site and the barium ion in a twelve-coordinated site in the high-temperature cubic form.
Evolution of Ferroelectric Materials Research
The discovery of BaTiO3 catalyzed extensive research into ferroelectric materials. A significant advancement came with the discovery of the "poling" process in the late 1940s. This process involves applying a strong electric field to orient the polarization of ferroelectric domains within the grains along the direction of the external field. This "poled" state remains even after removing the field, allowing even polycrystalline ceramics to behave like single crystals, showing useful pyroelectric and piezoelectric properties.
As noted by R.B. Gray of the Erie Resistor Company in September 1946, the "hum" observed in early BaTiO3 capacitors resulted from an induced piezoelectric effect. Later, S. Roberts formally recognized this poling effect in his 1947 publication. This breakthrough was of fundamental importance for the large-scale production and application of ferroelectric materials, as ceramics are much cheaper than single crystals, and their properties, though inferior to those of single crystals, can be more easily tailored.
The growth of BaTiO3 crystals, which began around 1947, further enhanced understanding of this material. In 1954, Remeika produced larger crystals that enabled researchers to extend fundamental understanding of dielectric anisotropy, domain switching, and electro-optical and electromechanical properties of ferroelectric BaTiO3.
With the increased availability of BaTiO3 single crystals, understanding of ferroelectric domain structures improved through consideration of low energy configurations and size effects in both the tetragonal and orthorhombic ferroelectric phases. Initially, these observations were made with optical microscopes by Kay (1948), Matthias and von Hippel (1948), and Blättner, Kanzig, and Merz (1949). Figure 3 from Forsbergh's 1949 work shows a photomicrograph with 90° domains in a single crystal BaTiO3 using a polarized light microscope.
In later years, domain observations were made with electron microscopy techniques, such as the classic work of Tanaka and Honjo (1964), and more recently, with Atomic Force Microscopy. These advances in characterization techniques have continually refined our understanding of domain structures and their role in the ferroelectric properties of BaTiO3.
Theoretical Models Explaining Ferroelectricity in BaTiO3
The phenomenological theory of phase transitions and properties of barium titanate was introduced by Devonshire. This thermodynamic theory was later used for describing ferroelectricity in many perovskite-type crystals and related structures.
A.F. Devonshire developed a model to explain the interrelationship between the anomalous electromechanical, structural, and thermal properties of BaTiO3. This approach built upon earlier ideas of Landau and Ginzberg and invoked point group symmetry and coefficients. With this model, the basic interrelationships in single-domain BaTiO3 could be described using the general form of the Devonshire theory expressed as:
$$ \Delta G = \left[ \frac{1}{2} \alpha{ij}PiPj + \frac{1}{4} \alpha{ijkl}PiPjPkPl + \frac{1}{6} \alpha{ijklmn}PiPjPkPlPmPn \right] + \frac{1}{2} c{ijkl}x{ij}x{kl} + a{ijk}x{ij}Pk + \frac{1}{2} q{ijkl}x{ij}PkP_l $$
Where:
- ΔG – the free energy of crystal expressed in terms of polarization and strain
- i,j,k,l,m,n – 1,2,3, indicating directional indices
- Pi – polarization coefficients
- αij – reciprocal dielectric susceptibility
- αijkl – fourth order coefficient
- αijklmn – sixth order coefficient
- xij – strain tensor coefficient
- cijkl – stiffness coefficient
- aijk – piezoelectric coefficient
- qijkl – electrostrictive coefficient
The Landau-Devonshire potential has been extensively studied and refined over the years to better explain the phase transition sequence of BaTiO3. Research by Kim et al. (2016) proposed a higher-order Landau-Devonshire theory for BaTiO3, suggesting that a structurally stable Landau potential must contain at least all the invariants up to eighth power when three parameters vary in the experiment. They even proposed a tenth-order Landau potential for an adequate description of various experimental data for BaTiO3 crystal.
Recent studies using first-principles calculations and quasi-harmonic approximations have further enhanced our understanding of the temperature effects on structural, energetic, electronic, and vibrational properties of the four BaTiO3 polymorphs. These calculations show that BaTiO3 undergoes three phase transitions: from cubic Pm3m to tetragonal P4mm between 300 and 320 K, then to orthorhombic Amm2 around 250 K to 280 K, and finally to rhombohedral R3m at 200 K to 240 K.
Table 1: Phase Transitions in BaTiO3
BaTiO3 has challenged theorists with experimental evidence of local dipole components existing above the Curie temperature, as detected by diffuse x-ray scattering, Raman spectroscopy, inelastic neutron scattering, and second harmonic generation. It is now accepted that BaTiO3 has elements of both displacive soft-mode phonons and order-disorder behavior.
The phonon dispersion relations in cubic BaTiO3 have been measured along various crystallographic directions at elevated temperatures using inelastic neutron scattering. These studies have revealed that the transverse optical (TO) branches along certain directions soften toward the Brillouin zone center. This, combined with the observation of increasing inelastic diffuse scattering with decreasing temperature, suggests that soft modes coexist with dynamic Ti disorder in the Ti-O chain near the phase transition in the cubic phase.
Significance in Materials Science Development
BaTiO3 has played a pivotal role in materials science development, particularly in the field of ferroelectric and piezoelectric materials. It was the first ferroelectric and piezoelectric ceramic developed for commercial applications and continues to be widely used.
The discovery of BaTiO3 established the foundation for a new class of ferroelectric ceramic materials with perovskite structure. It demonstrated that ferroelectricity could exist in simple oxide materials, expanding the scope of ferroelectric research beyond the previously known materials with hydrogen bonding.
BaTiO3 is the most widely used ferroelectric material and the most important multilayer ceramic dielectric. Its commercial applications include high-permittivity dielectrics in multilayer ceramic capacitors (MLCCs) and semiconducting materials in thermistors with positive temperature coefficient of resistivity (PTCR).
Table 2: Dielectric Properties of BaTiO3 Polymorphs
| Phase | Dielectric Constant (εr) at 1 kHz | Temperature Range | Notes |
|---|---|---|---|
| Tetragonal | ~4000 (room temperature) | 278-393 K | Peaks to ~6000 at Curie point (120°C) |
| Hexagonal | ~60 | 30-200°C | Almost temperature independent |
| Cubic | Varies with temperature | Above 393 K | Follows Curie-Weiss law |
The first commercial application of BaTiO3 was in phonographic pickups, representing the first use of piezoelectric ceramics. The British Navy used underwater sonar devices based on the piezoelectric response of BaTiO3 ceramics until relatively recently.
Modern applications of BaTiO3 have expanded to include multilayer capacitors, energy storage devices, semiconductors, PTC thermistors, and various piezoelectric devices. Recent research using machine learning coupled to optimization methods has accelerated the discovery of new Pb-free BaTiO3-based piezoelectrics with enhanced properties.
The research on BaTiO3 has led to significant advances in understanding the relationship between crystal structure, electronic properties, and functional behavior in materials. This knowledge has informed the development of numerous other functional materials and continues to drive innovation in materials science. The continued interest in BaTiO3 is evident from recent studies exploring its application in emerging fields such as piezocatalysis, where machine learning approaches are being employed to accelerate the discovery of high-performance BaTiO3-based materials.
Properties
IUPAC Name |
barium(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLWXGJGDEGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925543 | |
| Record name | Barium titanium(4+) oxide (1/1/3) | |
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Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solubility--no data found; | |
| Record name | Barium titanium oxide | |
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CAS No. |
12047-27-7, 12642-89-6 | |
| Record name | Barium titanate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012047277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium titanium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012642896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARIUM TITANIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73LKE302QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism
The process initiates with BaCO₃ decomposition into reactive "BaO" intermediates, which subsequently react with TiO₂:
TiO₂ particles act as nucleation sites for BaTiO₃ formation, with reaction kinetics governed by diffusion through the product layer.
Optimized Parameters
-
BaCO₃:TiO₂ ratio : Excess TiO₂ (e.g., 1:1.2) enhances reaction completeness by compensating for titanium volatility.
-
Milling duration : Prolonged milling (e.g., 10–12 hours) reduces particle agglomeration but risks introducing impurities.
-
Calcination temperature : 1,200°C for 90 minutes yields phase-pure BaTiO₃ with rounded particles (Fig. 1B,D).
Table 1: Solid-State Reaction Parameters and Outcomes
| Parameter | Value/Range | Outcome |
|---|---|---|
| BaCO₃:TiO₂ molar ratio | 1:1 to 1:1.2 | Reduced secondary phases |
| Milling time | 10–12 hours | Particle size < 1 μm |
| Calcination temperature | 1,200°C | 98% phase purity, density > 5.2 g/cm³ |
Co-Precipitation
Co-precipitation methods utilize aqueous precursors to achieve homogeneous mixing at the molecular level, enabling lower synthesis temperatures (700–950°C ) compared to solid-state routes.
Metatitanic Acid Route
Metatitanic acid (TiO(OH)₂) reacts with solid barium sources (e.g., Ba(OH)₂ or BaCO₃) in a pulp medium:
The filtered cake is calcined at 700–950°C , producing BaTiO₃ with a Ba/Ti ratio of 1:1.
Titanium Oxychloride Route
An alternative pathway employs titanium oxychloride (TiOCl₂) and barium chloride (BaCl₂) in oxalic acid:
Calcining the precipitate at 700–1,350°C yields cubic-phase BaTiO₃ (Fig. 1,2).
Table 2: Co-Precipitation Conditions and Results
| Precursor System | Calcination Temp. | Phase Purity | Particle Size |
|---|---|---|---|
| TiO(OH)₂ + Ba(OH)₂ | 700–950°C | 99% | 50–100 nm |
| TiOCl₂ + BaCl₂ | 1,000–1,350°C | 97% | 100–200 nm |
Sol-Gel Synthesis
Sol-gel techniques enable low-temperature synthesis (<500°C ) of ultrafine BaTiO₃ powders with controlled stoichiometry.
Gel Formation
Barium acetate reacts with titanium(IV) isopropoxide in alcoholic solutions, forming a transparent gel:
\text{Ba(CH}3\text{COO)}2 + \text{Ti(OCH(CH}3\text{)2)}4 \rightarrow \text{BaTiO}3 \text{ gel} \quad \text{(5)}
Drying and calcination at 500–1,200°C produce phase-pure BaTiO₃, Ba₂TiO₄, or BaTi₄O₉ depending on stoichiometry.
Sintering Activity
Sintering studies reveal densification rates follow:
Table 3: Sol-Gel-Derived BaTiO₃ Properties
| Composition | Calcination Temp. | Surface Area (m²/g) | Sintering Density |
|---|---|---|---|
| BaTiO₃ | 500°C | 150–200 | 5.8 g/cm³ |
| BaTi₂O₅ | 700°C | 120–150 | 5.5 g/cm³ |
Mechanochemical Synthesis
High-energy ball milling induces solid-state reactions at ambient temperatures, avoiding calcination.
Chemical Reactions Analysis
Solid-State Reaction
The conventional method involves heating barium carbonate (BaCO₃) and titanium dioxide (TiO₂) at 1,200°C :
-
Mechanism : Direct reaction without intermediate phases like Ba₂TiO₄, contrary to earlier hypotheses .
-
Kinetics : CO₂ evolution creates microcracks in reactant agglomerates, enabling gas escape and enhancing diffusion .
| Reactants | Temperature (°C) | Time (h) | Product Purity | Key Observations |
|---|---|---|---|---|
| BaCO₃ + TiO₂ | 1,200 | 2–4 | 95–98% | Particle size: 0.5–2 µm; cubic phase dominant |
Solution Combustion
Using urea-glycerin as fuel/oxidant:
-
Advantages : Sub-20 nm particles achievable after annealing at 700–1,000°C .
-
Phase Control : Fuel-rich conditions favor cubic phase stabilization .
Phase Transitions and Structural Reactivity
BaTiO₃ exhibits temperature-dependent polymorphic transitions:
| Phase | Temperature Range | Crystal System | Polarization |
|---|---|---|---|
| Cubic | >120°C | Pm³m | Non-ferroelectric |
| Tetragonal | 5–120°C | P4mm | Polar (001) |
| Orthorhombic | -90–5°C | Amm2 | Polar (011) |
| Rhombohedral | <-90°C | R3m | Polar (111) |
-
Grain Size Effects : Below 1 µm, dielectric constant increases by 40% due to suppressed polydomain formation .
-
Negative Bulk Modulus : Composites with BaTiO₃ inclusions exhibit enhanced stiffness via counter-directional strain under stress .
Defect Chemistry and Non-Stoichiometry
Deviations from Ba/Ti = 1 alter phase stability and electrical properties:
| Composition | Defect Type | Effect on Curie Temperature (Tₑ) |
|---|---|---|
| Ba-rich (Ba₁₊δTiO₃) | Ti vacancies | Tₑ decreases by 5–10°C/at% δ |
| Ti-rich (BaTi₁₊δO₃) | Ba vacancies | Tₑ increases by 3–7°C/at% δ |
Photocatalytic Reactions
Bandgap engineering via hollandite-phase integration (Ba₁.₁₂Ti₈O₁₆):
| Material | Bandgap (eV) | Photodegradation Efficiency (NGB dye, 10 min) |
|---|---|---|
| Pure BaTiO₃ | 3.2 | 40% |
| BaTiO₃-hollandite | 2.0 | 100% |
Hydrothermal Formation Kinetics
Reaction between Ba(OH)₂ and TiO₂ (from titanium isopropoxide hydrolysis):
Scientific Research Applications
Electronics and Ferroelectric Devices
Barium Titanate in Capacitors:
BaTiO₃ is extensively used in the production of capacitors due to its high dielectric constant. The material's ferroelectric properties make it suitable for multilayer ceramic capacitors (MLCCs), which are critical components in electronic devices.
| Property | Value |
|---|---|
| Dielectric Constant | Up to 5000 |
| Curie Temperature | ~130 °C |
| Composition | Barium and Titanium Oxide |
Piezoelectric Applications:
BaTiO₃ exhibits strong piezoelectric properties, making it ideal for sensors and actuators. It is used in applications such as ultrasonic transducers and microphones.
Optical Applications
Photocatalysis:
Recent studies have shown that BaTiO₃ can be modified to enhance its photocatalytic properties, making it effective for environmental remediation. By narrowing the band gap energy, BaTiO₃ can absorb visible light, thus improving its efficiency in photocatalytic reactions.
| Modification Method | Band Gap Energy (eV) | Absorption Edge (nm) |
|---|---|---|
| Pure BaTiO₃ | 3.2 | 400 |
| Hollandite Phase | 2.5 | 650 |
Biomedical Applications
Nanoparticles for Drug Delivery:
BaTiO₃ nanoparticles have been explored for their potential in drug delivery systems. Their biocompatibility and ability to be functionalized make them suitable carriers for therapeutic agents.
- Case Study: A study demonstrated the use of BaTiO₃ nanoparticles in targeted drug delivery, showing enhanced cellular uptake and improved therapeutic efficacy compared to conventional carriers .
Bioelectronics:
The integration of BaTiO₃ in wearable bioelectronics has opened new avenues for health monitoring devices. Its piezoelectric properties enable the conversion of mechanical energy into electrical signals, facilitating real-time health monitoring.
Environmental Applications
Sorption of Pollutants:
BaTiO₃ has been investigated for its ability to adsorb heavy metals from aqueous solutions, showcasing its potential as an adsorbent material in water treatment processes.
- Research Findings: A study highlighted the effectiveness of BaTiO₃ in removing cadmium ions from water, with adsorption capacities significantly influenced by the synthesis method and surface modifications .
Summary of Key Findings
Barium titanium oxide is a multifaceted compound with significant applications across various domains:
- Electronics: Used in capacitors and piezoelectric devices.
- Optics: Effective as a photocatalyst with enhanced light absorption capabilities.
- Biomedicine: Promising for drug delivery systems and bioelectronic devices.
- Environmental Science: Effective in pollutant removal from water sources.
Mechanism of Action
The unique properties of barium titanium oxide arise from its perovskite crystal structure. The ferroelectric behavior is due to the displacement of titanium ions within the oxygen octahedra, creating a dipole moment. This displacement can be influenced by external electric fields, temperature changes, and mechanical stress, leading to its piezoelectric and pyroelectric effects .
Comparison with Similar Compounds
Comparison with Similar Titanium-Based Oxides
This section compares BaTiO₃ with structurally or functionally analogous compounds, including barium strontium titanate (BST), aluminum titanate (Al₂TiO₅), bismuth titanates (Bi₂Ti₄O₁₁, Bi₁₂TiO₂₀), titanium dioxide (TiO₂), and barium titanium zirconium oxide (BaTiZrO₃).
Barium Strontium Titanate (Ba₁₋ₓSrₓTiO₃)
BST is a solid solution of BaTiO₃ and SrTiO₃, where strontium substitution tunes dielectric and ferroelectric properties.
BST’s adjustable Sr content enables tailored dielectric responses for temperature-stable electronics, whereas BaTiO₃ is preferred for high permittivity at room temperature .
Aluminum Titanate (Al₂TiO₅)
Aluminum titanate exhibits low thermal expansion and high thermal shock resistance, contrasting with BaTiO₃’s electronic focus.
Al₂TiO₅ is unsuitable for dielectric applications but excels in mechanical stability under thermal stress .
Bismuth Titanates (Bi₂Ti₄O₁₁, Bi₁₂TiO₂₀)
Bismuth-based titanates feature layered structures and higher Curie temperatures than BaTiO₃.
| Property | BaTiO₃ | Bi₂Ti₄O₁₁ |
|---|---|---|
| Curie Temperature | ~120–130°C | ~675°C |
| Structure | Perovskite | Layered Aurivillius phase |
| Applications | Capacitors, sensors | Ferroelectric memory, photocatalysis |
Bi-based titanates are promising for high-temperature ferroelectric devices and photocatalytic water splitting .
Titanium Dioxide (TiO₂)
TiO₂ is a widely studied semiconductor with distinct crystallographic phases (rutile, anatase) and applications.
| Property | BaTiO₃ | TiO₂ |
|---|---|---|
| Crystal Structure | Perovskite | Rutile/Anatase |
| Bandgap | ~3.2 eV (ferroelectric) | ~3.0–3.2 eV (semiconductor) |
| Applications | Dielectrics, piezoelectrics | Pigments, photocatalysts |
While TiO₂ excels in photocatalysis and UV absorption, BaTiO₃’s ferroelectricity underpins its role in energy storage .
Barium Titanium Zirconium Oxide (BaTiZrO₃)
Zirconium doping in BaTiO₃ enhances temperature stability of dielectric properties.
BaTiZrO₃ is favored in applications requiring consistent performance across temperature fluctuations .
Data Tables
Table 1: Structural and Dielectric Comparison
Table 2: Application-Specific Comparison
Biological Activity
Barium titanium oxide (BaTiO₃) is a perovskite-type oxide that has garnered significant attention for its diverse applications in electronics, optics, and biomedicine. This article explores the biological activity of BaTiO₃, focusing on its cytocompatibility, oxidative stress response, and potential therapeutic applications.
Overview of this compound
This compound is primarily known for its ferroelectric properties and is widely used in capacitors, piezoelectric devices, and as a photocatalyst. Its unique crystal structure allows it to exhibit significant dielectric constants and piezoelectric effects, making it a candidate for various technological applications.
Cytocompatibility Studies
Recent studies have investigated the cytocompatibility of BaTiO₃ nanoparticles (NPs) using different cell lines. One notable study assessed the interaction of BaTiO₃ NPs with PC12 neuronal cells, which are often used as a model for neuronal function.
- Cell Viability : The MTS assay demonstrated that BaTiO₃ NPs significantly increased the viability of PC12 cells at concentrations of 5.8 nM after 24 hours and 500 nM after 24 and 72 hours. In contrast, cisplatin treatment reduced cell viability significantly .
- Neurite Outgrowth : Treatment with BaTiO₃ NPs stimulated neurite branching without inducing oxidative stress, indicating favorable biocompatibility for potential use in implantable devices .
Oxidative Stress Response
The interaction of BaTiO₃ NPs with human lung carcinoma (A549) cells revealed a different aspect of their biological activity.
- Cytotoxicity : BaTiO₃ NPs exhibited dose- and time-dependent cytotoxicity in A549 cells. The exposure led to a depletion of mitochondrial membrane potential and activation of caspase enzymes, indicating apoptosis .
- Reactive Oxygen Species (ROS) Generation : The study found that exposure to BaTiO₃ NPs resulted in increased ROS levels and oxidative stress markers. Specifically, levels of hydrogen peroxide and pro-oxidants rose significantly, while antioxidant levels decreased . Co-exposure with N-acetylcysteine (NAC), a ROS scavenger, mitigated these effects, demonstrating the potential for oxidative stress management in therapeutic contexts .
Case Studies
Several case studies highlight the diverse biological activities of BaTiO₃:
- Neuronal Cell Compatibility : In a study examining the use of BaTiO₃ for inner ear disease treatments, researchers found that these nanoparticles did not adversely affect neuronal viability or morphology. Instead, they promoted cellular proliferation and neurite outgrowth .
- Cancer Cell Interaction : Another investigation focused on A549 cells showed that while BaTiO₃ NPs could induce apoptosis through oxidative stress mechanisms, they also highlighted the selective toxicity towards cancerous cells compared to normal cells .
- Silver Coating Effects : A study explored the effect of silver coating on BaTiO₃ particles, which resulted in a reduction of particle-induced cell toxicity by 22%. This modification suggests that surface engineering can enhance the biocompatibility of BaTiO₃ for biomedical applications .
Summary Table of Biological Activities
Q & A
Q. What are the standard methods for synthesizing barium titanium oxide (BaTiO₃) nanoparticles, and how are they characterized?
this compound nanoparticles are typically synthesized via sol-gel or solid-state reactions. The sol-gel method involves hydrolyzing titanium precursors (e.g., titanium isopropoxide) with barium salts in a controlled pH environment, followed by calcination at 800–1000°C to form crystalline BaTiO₃ . Solid-state reactions require mixing stoichiometric amounts of BaCO₃ and TiO₂, followed by high-temperature sintering (≥1200°C) . Characterization includes:
Q. How do the dielectric properties of BaTiO₃ vary with crystal structure?
BaTiO₃ exhibits ferroelectricity in its tetragonal phase (below 120°C), with a high dielectric constant (~1,500–5,000) due to spontaneous polarization. Above 120°C, it transitions to a paraelectric cubic phase, reducing the dielectric constant to ~1,000 . Researchers should use temperature-dependent impedance spectroscopy to map phase transitions and correlate with permittivity measurements .
Q. What safety protocols are critical when handling BaTiO₃ in laboratory settings?
While BaTiO₃ is generally stable, its precursors (e.g., barium salts) can be toxic. Key protocols include:
- Using fume hoods for powder handling to avoid inhalation.
- Storing barium compounds separately from acids to prevent toxic gas release (e.g., H₂S) .
- Disposing of waste via certified hazardous material channels .
Advanced Research Questions
Q. How can mixed-phase BaTiO₃/Ba₂TiO₄ systems be engineered for enhanced catalytic activity?
Mixed-phase systems are synthesized by calcining BaCO₃ and TiO₂ at 900°C, creating a perovskite (BaTiO₃) and orthotitanate (Ba₂TiO₄) composite. The dual phases increase surface defects and oxygen vacancies, enhancing catalytic activity in reactions like biofuel transesterification . Key steps:
- Phase control : Adjust calcination time/temperature to optimize Ba₂TiO₄ content.
- Surface analysis : Use XPS to quantify oxygen vacancy concentration .
Q. What computational methods are used to predict the stability and electronic properties of BaTiO₃?
Density Functional Theory (DFT) simulations model BaTiO₃’s band structure, polarization, and phase stability. Researchers analyze:
Q. How do researchers resolve contradictions in reported dielectric constants for BaTiO₃ thin films?
Discrepancies arise from differences in synthesis (e.g., sol-gel vs. sputtering) or measurement conditions (frequency, temperature). To address this:
Q. What advanced techniques are used to study BaTiO₃’s role in direct laser desorption/ionization (LDI) mass spectrometry?
BaTiO₃ nanoparticles act as matrices in LDI due to their UV absorption and charge-transfer properties. Methodological considerations include:
- Solvent-free deposition : Dry nanoparticle coating minimizes interference with low-mass analytes (e.g., carbohydrates) .
- Negative-ion mode optimization : BaTiO₃ enhances deprotonation efficiency for sugars like fructose, achieving detection limits of ~0.1 pmol .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze inconsistencies in BaTiO₃ property datasets?
- Apply principal component analysis (PCA) to identify variables (e.g., synthesis temperature, impurity levels) driving data spread.
- Use Bland-Altman plots to assess agreement between experimental and computational results (e.g., dielectric constants) .
Q. What strategies improve reproducibility in BaTiO₃ synthesis?
- Detailed precursor documentation : Specify suppliers and purity levels (e.g., ≥99.9% BaCO₃) to mitigate batch variations .
- Open-data practices : Share raw XRD/TEM files in repositories like Zenodo for cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
